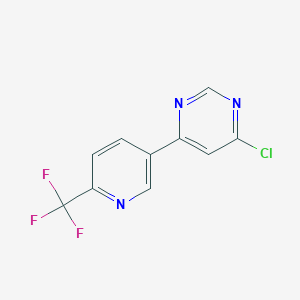

4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3/c11-9-3-7(16-5-17-9)6-1-2-8(15-4-6)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVHCYYYFHRZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Design and Substrate Selection

The Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and 6-(trifluoromethyl)pyridin-3-ylboronic acid is the most direct route to the target compound. The symmetric nature of 4,6-dichloropyrimidine allows substitution at either the 4- or 6-position, but the reaction’s regiochemical outcome is inherently controlled by stoichiometry and catalytic conditions. Using one equivalent of the boronic acid ensures mono-substitution, while excess reagent leads to bis-adduct formation.

Catalytic System Optimization

The use of Pd(PPh₃)₂Cl₂ with t-Bu₃P as a co-ligand in 1,4-dioxane/water mixtures enhances catalytic activity and selectivity. Base selection is critical: Na₂CO₃ (1 M aqueous solution) facilitates transmetallation without hydrolyzing sensitive trifluoromethyl groups. Reflux conditions (21 hours) achieve high conversion rates, though shorter durations (12–18 hours) may suffice for mono-substitution.

Representative Procedure :

-

Combine 4,6-dichloropyrimidine (1.0 equiv.), 6-(trifluoromethyl)pyridin-3-ylboronic acid (1.1 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and t-Bu₃P (5 mol%) in degassed 1,4-dioxane.

-

Add Na₂CO₃ (2.0 equiv.) in H₂O and reflux at 110°C under N₂.

-

Monitor by TLC; terminate at ~80% conversion to minimize bis-product.

-

Purify via flash chromatography (hexane/EtOAc gradient) to isolate the mono-substituted product (yield: 65–72%).

Regioselectivity Challenges and Mitigation Strategies

Symmetry-Induced Statistical Substitution

In 4,6-dichloropyrimidine, the equivalence of the 4- and 6-positions creates a 1:1 statistical preference for substitution at either site. However, electronic and steric factors subtly influence reactivity. The electron-withdrawing trifluoromethyl group on the boronic acid’s pyridine ring slightly deactivates the coupling partner, favoring reaction at the more electrophilic 6-position of the pyrimidine.

Stoichiometric and Kinetic Control

Limiting the boronic acid to 1.1 equivalents ensures mono-substitution dominates. Excess reagent drives bis-adduct formation, necessitating careful reaction quenching. Kinetic studies reveal that the first substitution (k₁ ≈ 0.15 h⁻¹) is faster than the second (k₂ ≈ 0.05 h⁻¹), enabling partial conversion strategies.

Alternative Synthetic Pathways

Sequential Halogenation-Coupling Approaches

An alternative route involves synthesizing 4-chloropyrimidine-6-boronic acid and coupling it with 3-bromo-6-(trifluoromethyl)pyridine. This method circumvents symmetry issues but requires multi-step boronic acid preparation, reducing overall yield.

Nucleophilic Aromatic Substitution (SNAr)

While chloropyrimidines are poor SNAr substrates, activating groups like nitro or amino at the 5-position can enhance reactivity. For example, 5-nitro-4,6-dichloropyrimidine reacts selectively with 6-(trifluoromethyl)pyridin-3-amine under basic conditions, though this approach introduces additional functionalization challenges.

Analytical Characterization and Purity Control

Spectroscopic Confirmation

-

¹H NMR : The pyrimidine ring’s C4 proton resonates as a singlet at δ 8.9–9.1 ppm, while the pyridinyl protons appear as a doublet (J = 8.3 Hz) at δ 8.6–8.7 ppm.

-

¹³C NMR : The C4 chlorine induces a deshielded signal at δ 158–160 ppm, distinct from the trifluoromethyl carbon (q, J = 35 Hz, δ 120–122 ppm).

-

HRMS : Calculated for C₁₀H₅ClF₃N₃ ([M+H]⁺): 282.0142; observed: 282.0138.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.

Coupling Reactions: Common reagents include boronic acids and palladium catalysts. Conditions typically involve the use of a base, such as potassium phosphate, and a solvent, such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amino derivatives, while coupling reactions can form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrimidines exhibit anticancer properties. A study focused on the synthesis of various pyrimidine derivatives, including 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine, demonstrated promising results in inhibiting cancer cell proliferation in vitro. The compound's trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability .

Agricultural Chemistry

This compound is also explored for its potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for agricultural applications.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of several pyrimidine derivatives, including this compound. Results indicated that it effectively inhibited the growth of certain weed species, showcasing its potential as an eco-friendly herbicide alternative .

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, increasing its potency and efficacy. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine

This positional isomer shifts the chlorine to position 2 and the CF₃ group to position 3. Such changes alter electronic distribution and steric accessibility. For instance, the chlorine at position 2 may hinder nucleophilic substitution compared to position 4, impacting reactivity in downstream syntheses .

4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine

Replacing the CF₃-pyridinyl group with a methanesulfonylmethyl substituent introduces a polar sulfone group. This modification increases hydrophilicity and may alter binding affinity in biological targets compared to the more lipophilic CF₃ group .

Fused-Ring Analogues

4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine

This compound replaces the pyridinyl group with a fused thieno[2,3-d]pyrimidine system. However, the absence of a pyridine moiety reduces nitrogen-based hydrogen-bonding capabilities .

4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

A pyrido[3,2-d]pyrimidine fused system, this analogue introduces an additional nitrogen atom in the fused ring. The increased nitrogen content may enhance solubility and metal-coordination properties, making it suitable for kinase inhibitor development .

Substituent-Specific Comparisons

6-Chloro-4-hydroxypyrimidine

Replacing the CF₃-pyridinyl group with a hydroxyl (OH) group drastically alters polarity and hydrogen-bonding capacity.

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

The methylsulfanyl (SMe) group at position 2 introduces a strong electron-donating effect, contrasting with the electron-withdrawing CF₃ group. This compound may exhibit faster substitution kinetics at position 4 due to reduced electron density at the chlorine-bearing carbon .

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 4-Chloro-6-(6-(CF₃)pyridin-3-yl)pyrimidine | C₁₀H₅ClF₃N₃ | 259.62 | Chlorine (position 4), CF₃-pyridinyl (position 6); high lipophilicity |

| 2-Chloro-6-(pyridin-3-yl)-4-CF₃-pyrimidine | C₁₀H₅ClF₃N₃ | 259.62 | Chlorine (position 2), CF₃ (position 4); steric hindrance at position 2 |

| 4-Chloro-6-CF₃-thieno[2,3-d]pyrimidine | C₇H₃ClF₃N₂S | 239.63 | Fused thiophene ring; enhanced π-stacking |

| 4-Chloro-6-CF₃-pyrido[3,2-d]pyrimidine | C₈H₃ClF₃N₃ | 241.58 | Fused pyridine ring; additional nitrogen for metal coordination |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | 130.53 | Hydroxyl group; high polarity, limited stability in acidic conditions |

Biologische Aktivität

4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine, with the CAS number 1590398-07-4, is a pyrimidine derivative that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features, including a trifluoromethyl group and a chlorinated pyrimidine core, suggest potential applications in various therapeutic areas.

- Molecular Formula : C10H5ClF3N3

- Molecular Weight : 259.61 g/mol

- CAS Number : 1590398-07-4

The biological activity of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine primarily revolves around its role as an inhibitor in various biochemical pathways. Its structural characteristics allow it to interact with specific biological targets, which may include enzymes and receptors involved in disease processes.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine exhibit significant anticancer activity. For instance, derivatives with similar scaffolds have shown efficacy in inhibiting tumor growth in xenograft mouse models, particularly against multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC). The compound RB-07-16, a close analog, demonstrated reduced tumor growth without significant hepatotoxicity, indicating that modifications to the pyrimidine core can enhance therapeutic profiles .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The incorporation of trifluoromethyl groups has been linked to increased potency against various pathogens, enhancing the compound's utility in treating infections .

Table 1: Biological Activity Overview

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine exhibit favorable absorption and distribution characteristics. Notably, some analogs have demonstrated metabolic stability across species, which is crucial for developing effective therapeutics .

Safety and Toxicology

Preliminary toxicity studies indicate that certain derivatives maintain a favorable safety profile at therapeutic doses. For example, lead compounds have shown minimal liver enzyme elevation and histopathological damage in animal models, suggesting a low risk of hepatotoxicity .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A documented route involves reacting 4-chloro-6-(trifluoromethyl)pyrimidine (C5H2ClF3N2) with a boronic ester derivative of 6-(trifluoromethyl)pyridin-3-yl under palladium catalysis . Alternatively, chlorination of intermediate pyrimidinones using phosphorus oxychloride (POCl3) at elevated temperatures (e.g., 100°C for 1 hour) is employed to introduce the chloro substituent . Purification often involves reverse-phase column chromatography (acetonitrile/water gradients) to isolate the product in yields up to 50% .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group (-CF3) and pyridine/pyrimidine ring protons.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 259.61965 for C10H5ClF3N3) .

- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated for structurally analogous pyrimidine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the reactive chloro group and potential toxicity:

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- Waste must be stored separately and processed by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The -CF3 group is electron-withdrawing, enhancing the pyrimidine ring’s electrophilicity. This facilitates nucleophilic substitution at the 4-chloro position. Computational studies (e.g., DFT calculations) can quantify charge distribution and frontier molecular orbitals to predict reactivity . Experimentally, Hammett substituent constants ( for -CF3) correlate with reaction rates in cross-coupling or functionalization reactions .

Q. What strategies optimize regioselective functionalization of the pyrimidine ring?

- Methodological Answer : Regioselectivity is controlled by:

- Substituent Effects : The 6-(trifluoromethyl)pyridin-3-yl group sterically hinders substitution at adjacent positions.

- Catalytic Systems : Palladium/copper co-catalysts enhance selectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling at the 4-chloro position proceeds efficiently with Pd(PPh3)4 and K2CO3 in dioxane/water .

- Temperature/Time Optimization : Lower temperatures (e.g., 55°C) minimize side reactions during amination .

Q. How is the compound evaluated for kinase inhibitory activity?

- Methodological Answer :

- Enzyme Assays : Measure IC50 values against targets like CSF1R or FLT3 using fluorescence polarization or ADP-Glo™ assays. For example, analogs of this compound show IC50 values <160 nM against FLT3 .

- Cellular Assays : Assess antiproliferative effects in cancer cell lines (e.g., AML) via MTT assays. Dose-response curves (0.1–10 µM) identify potency and selectivity .

Q. How are synthetic byproducts or degradation products analyzed?

- Methodological Answer :

- LC-MS/MS : Monitors reaction progress and identifies byproducts (e.g., dechlorinated or oxidized derivatives).

- HPLC-PDA : Quantifies impurities using C18 columns with acetonitrile/water mobile phases. Retention times and UV spectra (λ = 254 nm) differentiate products .

Q. What computational tools predict binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets. Pyrimidine derivatives often form hydrogen bonds with hinge residues (e.g., Glu640 in FLT3) .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS). RMSD/RMSF analyses validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.